molecular formula C16H15ClN2O3S B12412851 N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3

N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3

Cat. No.: B12412851
M. Wt: 353.8 g/mol
InChI Key: WOUDRMJGGMLPFR-FIBGUPNXSA-N
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Description

N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 is a synthetic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 typically involves the reaction of 4-Chloro-3-sulfamoylbenzoyl chloride with 2-methylindoline. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of inert atmospheres and specific temperature controls to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification systems to ensure the compound is produced efficiently and with high purity. The use of automated systems helps in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often include specific temperature and pH controls .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

353.8 g/mol

IUPAC Name

2-chloro-5-[2-(trideuteriomethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonamide

InChI

InChI=1S/C16H15ClN2O3S/c1-10-8-11-4-2-3-5-14(11)19(10)16(20)12-6-7-13(17)15(9-12)23(18,21)22/h2-7,9-10H,8H2,1H3,(H2,18,21,22)/i1D3

InChI Key

WOUDRMJGGMLPFR-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

Origin of Product

United States

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